

CAS number 145434-22-6 properties and applications

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Compound of Interest

Compound Name:	Dimethyl (2,4,6-triisopropylphenyl)boronate
Cat. No.:	B140066

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An in-depth analysis of the compound with CAS number 145434-22-6 reveals it to be GSK-1059615, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of its properties, mechanism of action, applications in research, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

GSK-1059615 is a synthetic organic compound designed to target key nodes in cellular signaling pathways. Its fundamental properties are summarized below.

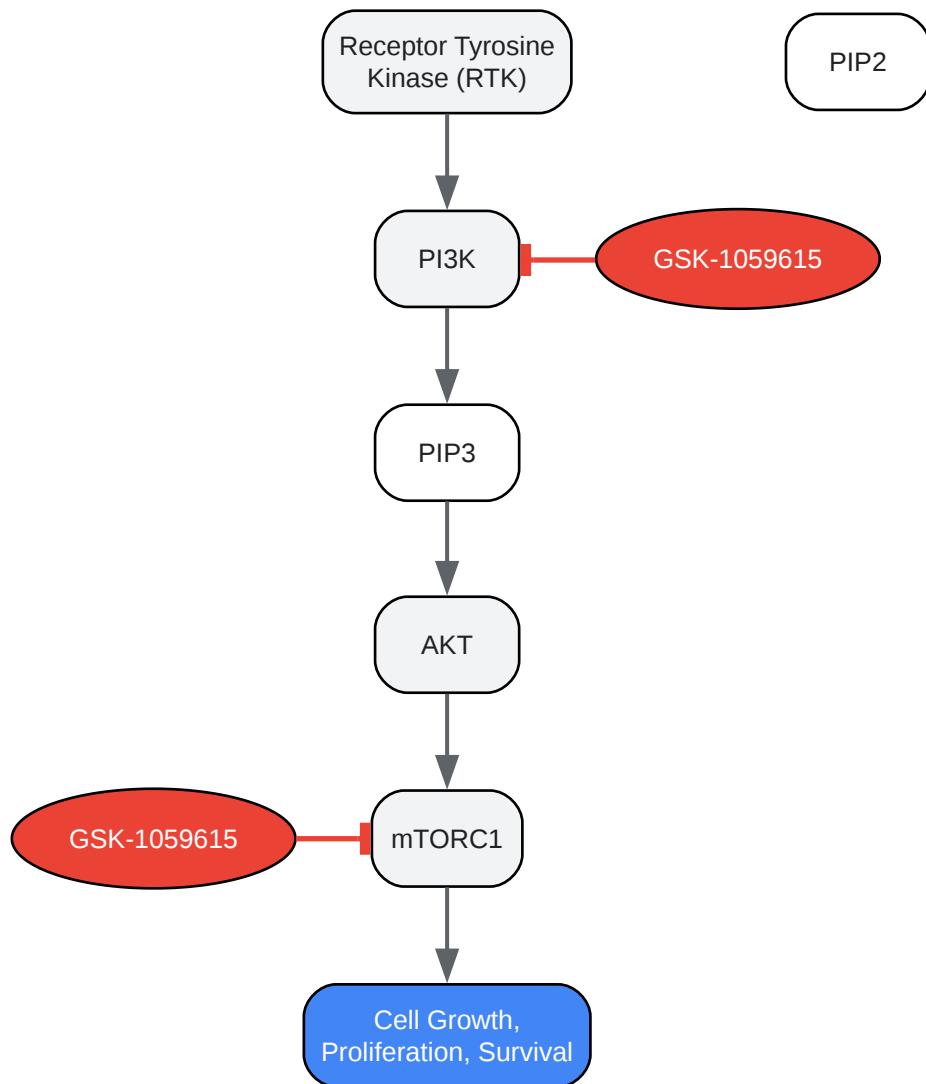
Property	Value
IUPAC Name	2,4-difluoro-N-{2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide
Molecular Formula	C ₂₉ H ₁₉ F ₂ N ₅ O ₃ S
Molecular Weight	555.56 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Mechanism of Action: Dual PI3K/mTOR Inhibition

GSK-1059615 exerts its biological effects by simultaneously inhibiting the kinase activity of both PI3K and mTOR, two critical proteins in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. By inhibiting both PI3K and mTOR, GSK-1059615 can effectively shut down this signaling cascade at two distinct points, leading to a more potent and durable anti-proliferative effect compared to inhibitors targeting only one of these kinases.

The simplified signaling cascade is illustrated below. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. GSK-1059615 directly inhibits the kinase domains of PI3K and mTOR, blocking these downstream events.



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GSK-1059615 inhibits the PI3K/mTOR pathway.

Biological Activity and In Vitro Efficacy

GSK-1059615 has demonstrated potent inhibitory activity against various isoforms of PI3K and mTOR in numerous biochemical and cellular assays. Its efficacy is particularly noted in cancer cell lines that exhibit mutations or amplifications within the PI3K pathway, such as PTEN loss or PIK3CA mutations.

Enzyme and Cell-Based Inhibitory Concentrations

The potency of GSK-1059615 has been quantified across various PI3K isoforms and in cellular models. The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%, are summarized below.

Target	Assay Type	IC ₅₀ (nM)
PI3K α	Enzyme Assay	0.4
PI3K β	Enzyme Assay	0.6
PI3K δ	Enzyme Assay	1.5
PI3K γ	Enzyme Assay	3.1
mTOR	Enzyme Assay	14
BT474 Cells	Cell Proliferation	1
MCF-7 Cells	Cell Proliferation	1.5
T47D Cells	Cell Proliferation	2.5

Applications in Research and Drug Development

As a highly potent and selective tool compound, GSK-1059615 serves several key functions in both basic research and preclinical drug development:

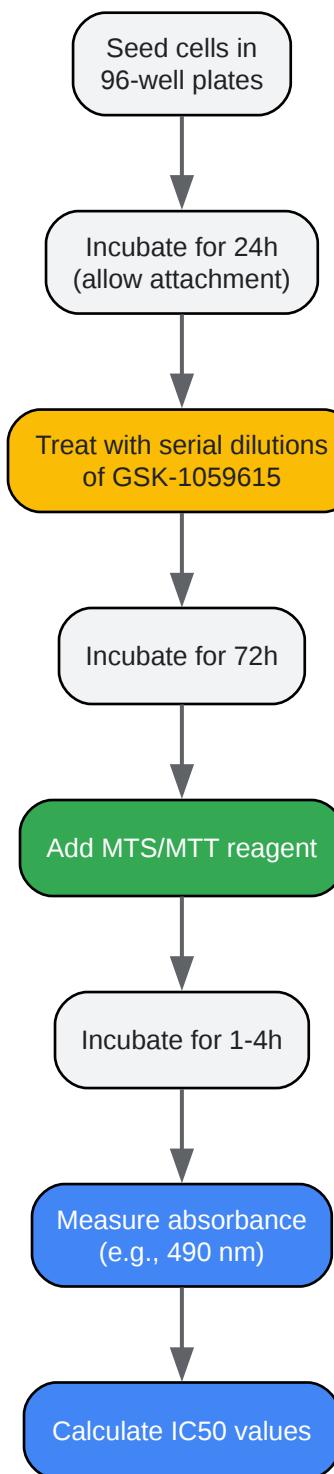
- Pathway Elucidation: It is used to probe the functional roles of the PI3K/mTOR pathway in various biological processes, including cancer, metabolism, and immunology.
- Target Validation: Its efficacy in preclinical models helps validate the PI3K/mTOR axis as a therapeutic target for specific diseases.
- Drug Discovery: It serves as a benchmark or reference compound in the development of new PI3K/mTOR inhibitors with improved pharmacological properties.
- Cancer Research: GSK-1059615 is widely used to study mechanisms of drug resistance and to identify potential combination therapies in various cancer types, particularly breast, ovarian, and endometrial cancers.

Experimental Protocols

The following sections provide generalized methodologies for common experiments involving GSK-1059615. Researchers should adapt these protocols based on their specific cell lines, reagents, and equipment.

In Vitro Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with GSK-1059615.



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Workflow for a typical cell proliferation assay.

Methodology:

- Cell Seeding: Plate cells (e.g., BT474, MCF-7) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare a 10 mM stock solution of GSK-1059615 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 μ M.
- Treatment: Remove the overnight medium from the cells and add 100 μ L of the medium containing the various concentrations of GSK-1059615. Include a vehicle control (DMSO only).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Reagent Addition: Add 20 μ L of MTS or MTT reagent to each well.
- Final Incubation: Incubate for 1-4 hours, allowing for the conversion of the reagent into a colored formazan product.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the IC₅₀ value using non-linear regression.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the inhibitory effect of GSK-1059615 on the PI3K/mTOR pathway by measuring the phosphorylation status of downstream targets like AKT.

Methodology:

- Cell Culture and Treatment: Grow cells to 70-80% confluence and treat with GSK-1059615 (e.g., at 10x IC₅₀ concentration) for a specified time (e.g., 2, 6, 24 hours).
- Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity to determine the relative reduction in phospho-AKT levels compared to total AKT.

Safety and Handling

GSK-1059615 is intended for research use only (RUO) and is not for human or veterinary use. Standard laboratory safety precautions should be observed when handling this compound.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container at -20°C for long-term stability. Protect from light and moisture.
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of GSK-1059615 (CAS 145434-22-6) for its application in a research setting. Further detailed studies and protocol optimization are recommended for specific experimental contexts.

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